

The Role of Protein Kinase A in Fibrolamellar Carcinoma: A Technical Guide

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Executive Summary

Fibrolamellar Carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults. A defining molecular characteristic of FLC is the presence of a somatic ~400 kb deletion on chromosome 19, which results in a chimeric transcript encoding the DNAJB1-PRKACA fusion protein. This fusion leads to the constitutive activation of Protein Kinase A (PKA), a critical driver of FLC pathogenesis. This technical guide provides an in-depth exploration of the central role of aberrant PKA signaling in FLC, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support ongoing research and drug development efforts.

The DNAJB1-PRKACA Fusion: The Oncogenic Driver of FLC

The hallmark of FLC is the DNAJB1-PRKACA fusion protein.^[1] This fusion results from an intrachromosomal deletion that joins exon 1 of DNAJB1 (encoding a member of the Hsp40 chaperone family) to exons 2-10 of PRKACA (encoding the catalytic subunit α of PKA).^{[2][3]} This event leads to the overexpression and constitutive activation of the PKA catalytic subunit, driving oncogenic signaling cascades.^{[4][5]} While the fusion protein is a key characteristic, recent evidence also suggests that the overexpression of the wild-type PKA catalytic subunit,

independent of the fusion, can also drive FLC-like phenotypes, highlighting the central role of increased PKA activity in the disease.[\[6\]](#)[\[7\]](#)

Quantitative Analysis of PKA Dysregulation in FLC

The aberrant PKA activity in FLC has been quantified through various experimental approaches, providing a clearer understanding of its impact.

Table 1: PKA Expression and Activity in Fibrolamellar Carcinoma

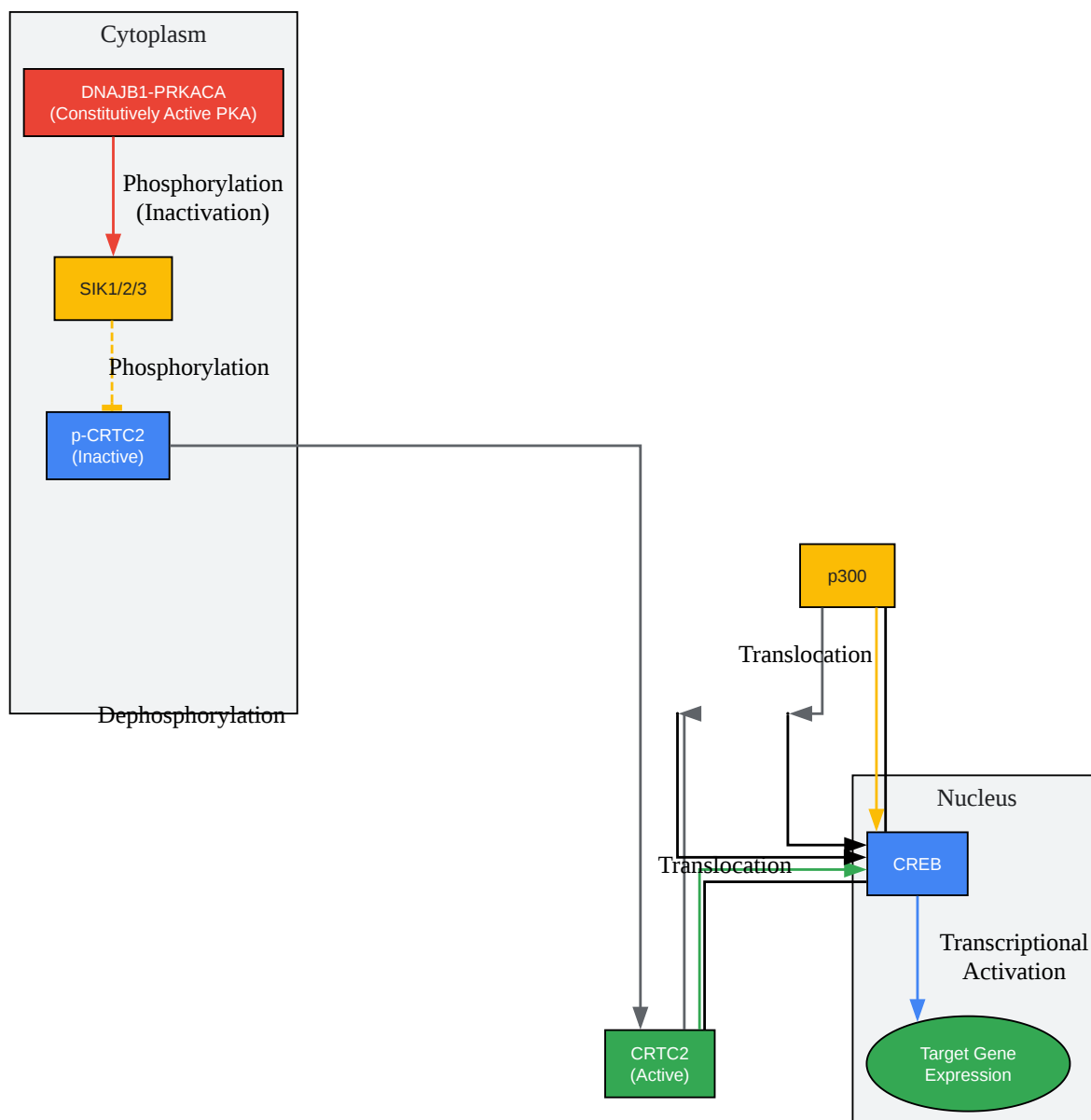
Parameter	Fold Change (FLC vs. Normal Liver)	Reference
PRKACA mRNA Expression	10.6-fold increase	[8]
Total PKA Enzymatic Activity	2-fold increase	[8]
Ratio of Free to Total PKA Activity	10-fold increase	
cAMP Levels	Decreased	

Table 2: Efficacy of PKA Pathway Inhibitors in FLC Models

Inhibitor	Model System	IC50 / EC50	Reference
BLU0588	Huh7 cells (PRKACA inhibition)	25.0 nM	
BLU2864	Huh7 cells (PRKACA inhibition)	36.6 nM	
Uprosertib	FLC Patient-Derived Xenograft (FLC1)	Nanomolar range	
AT13148	FLC Patient-Derived Xenografts (FLC1, FLC5)	Nanomolar range	
Capivasertib	FLC Patient-Derived Xenograft lines	Micromolar range	
KT5720	FLC Patient-Derived Xenograft lines	Micromolar range	
Napabucasin	FLC Patient-Derived Xenografts	<10 nM to ~300 nM	

PKA-Mediated Signaling Pathways in FLC

The constitutively active PKA in FLC initiates a cascade of downstream signaling events that promote tumorigenesis. A key pathway involves the inactivation of Salt-Inducible Kinases (SIKs), leading to the activation of the CREB-regulated transcription coactivator 2 (CRTC2) and the histone acetyltransferase p300. This axis drives a transcriptional program that supports cell growth and proliferation.



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Figure 1: PKA signaling cascade in fibrolamellar carcinoma.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PKA in FLC.

In Vitro PKA Kinase Assay

This protocol is for measuring the kinase activity of PKA from FLC cell lysates or purified DNAJB1-PRKACA protein.

Figure 2: Workflow for an in vitro PKA kinase assay.

Materials:

- Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- PKA source (FLC cell lysate, patient tissue homogenate, or purified recombinant DNAJB1-PRKACA)
- PKA substrate (e.g., Kemptide, LRRASLG)
- ATP solution (including γ -³²P-ATP for radiometric detection)
- Phosphocellulose paper or SDS-PAGE equipment
- Scintillation counter or phosphorimager

Protocol:

- Prepare the kinase reaction mixture by combining the kinase reaction buffer, PKA source, and PKA substrate in a microcentrifuge tube.
- Pre-incubate the mixture at 30°C for 5 minutes.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the reaction at 30°C for a predetermined time (e.g., 10, 20, or 30 minutes).

- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding SDS-PAGE loading buffer and heating.
- If using phosphocellulose paper, wash the paper extensively to remove unincorporated ATP.
- Quantify the incorporated radioactivity using a scintillation counter or visualize by autoradiography. If using SDS-PAGE, separate the proteins and visualize the phosphorylated substrate by autoradiography or western blot with a phospho-specific antibody.

cAMP Measurement Assay

This protocol describes a competitive enzyme immunoassay for the quantification of cAMP levels in FLC tissues or cells.

Materials:

- FLC and normal liver tissue samples or cell lysates
- cAMP immunoassay kit (commercially available)
- Microplate reader

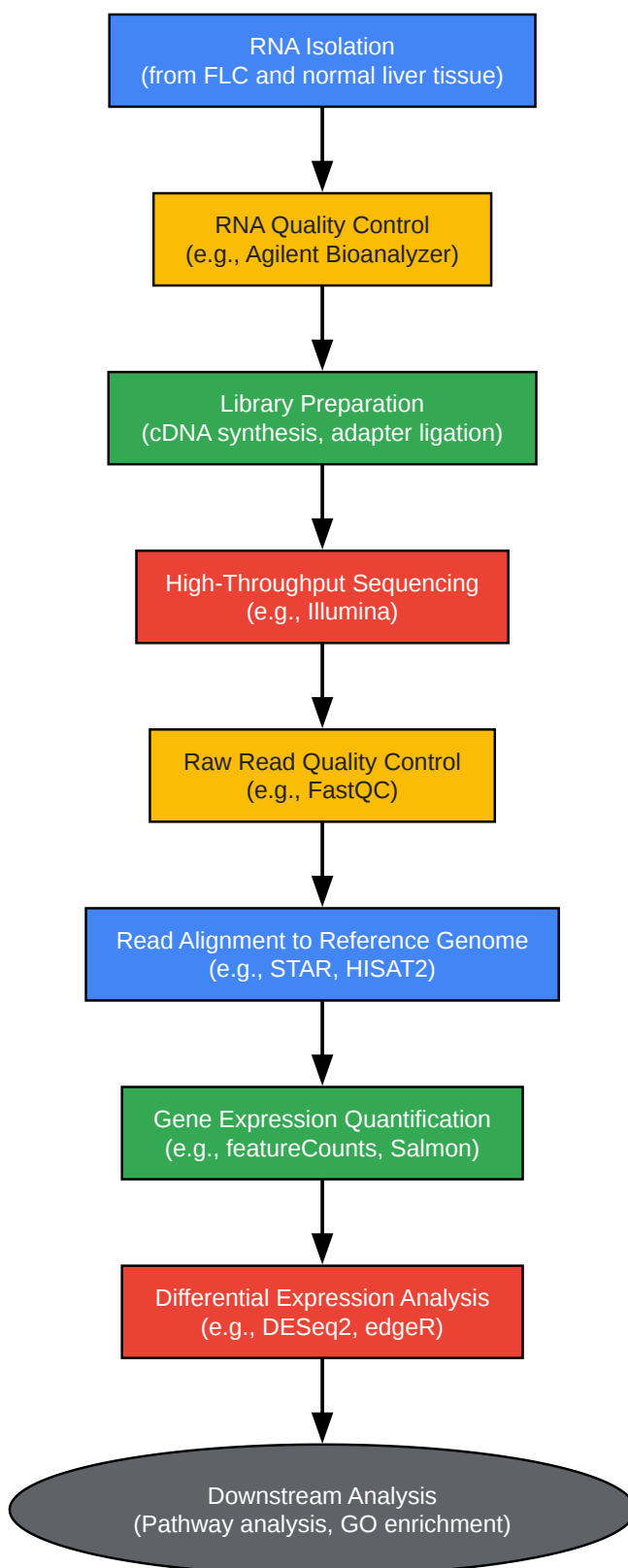
Protocol:

- Homogenize tissue samples or lyse cells in the buffer provided with the assay kit.
- Centrifuge the homogenates/lysates to pellet cellular debris.
- Collect the supernatant for the assay.
- Prepare a standard curve using the provided cAMP standards.
- Add samples and standards to the wells of the antibody-coated microplate.
- Add the enzyme-conjugated cAMP to each well.
- Incubate the plate according to the kit's instructions to allow for competitive binding.
- Wash the plate to remove unbound reagents.

- Add the substrate solution to each well and incubate to allow for color development.
- Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.

RNA Sequencing (RNA-Seq) and Data Analysis

This protocol outlines the general workflow for identifying differentially expressed genes in FLC.



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Figure 3: RNA-sequencing and data analysis workflow.

Protocol:

- **RNA Extraction:** Isolate total RNA from FLC and adjacent normal liver tissues using a suitable RNA extraction kit.
- **RNA Quality Control:** Assess the quality and integrity of the extracted RNA using a spectrophotometer (for purity) and a bioanalyzer (for integrity).
- **Library Preparation:** Construct RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
- **Sequencing:** Sequence the prepared libraries on a high-throughput sequencing platform.
- **Data Quality Control:** Evaluate the quality of the raw sequencing reads using tools like FastQC.
- **Read Alignment:** Align the high-quality reads to a reference genome.
- **Gene Expression Quantification:** Count the number of reads mapping to each gene to generate a gene expression matrix.
- **Differential Expression Analysis:** Identify genes that are significantly up- or down-regulated in FLC compared to normal liver tissue using statistical packages like DESeq2 or edgeR.
- **Downstream Analysis:** Perform pathway analysis and gene ontology enrichment analysis on the differentially expressed genes to identify dysregulated biological processes.

Cell Viability Assay

This protocol describes the use of a tetrazolium-based (MTT/MTS) assay to assess the effect of PKA inhibitors on the viability of FLC cells.

Materials:

- FLC cell lines or primary cells from patient-derived xenografts
- 96-well cell culture plates

- PKA inhibitors of interest
- MTT or MTS reagent
- Solubilization solution (for MTT assay)
- Microplate reader

Protocol:

- Seed FLC cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of the PKA inhibitor. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
- If using MTT, add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the inhibitor.

Future Directions and Therapeutic Implications

The central role of the DNAJB1-PRKACA fusion and subsequent PKA hyperactivation in FLC provides a clear therapeutic target. The development of specific and potent PKA inhibitors is a promising strategy. The quantitative data and experimental protocols provided in this guide are intended to facilitate the preclinical evaluation of such inhibitors. Furthermore, understanding the downstream signaling pathways offers opportunities for combination therapies. Targeting key nodes in the PKA-SIK-CRTC2/p300 axis may provide synergistic effects and overcome potential resistance mechanisms. Continued research utilizing the described methodologies will be crucial for translating our understanding of PKA's role in FLC into effective clinical treatments.

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